molecular formula C14H16N2O2S2 B11075925 Ethyl 5-amino-3-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-4-carboxylate

Ethyl 5-amino-3-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-4-carboxylate

Cat. No.: B11075925
M. Wt: 308.4 g/mol
InChI Key: JHCOEASHSNYOGI-UHFFFAOYSA-N
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Description

ETHYL 5-AMINO-3-PHENETHYL-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-4-CARBOXYLATE is a heterocyclic compound containing a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Chemical Reactions Analysis

ETHYL 5-AMINO-3-PHENETHYL-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-4-CARBOXYLATE undergoes various types of chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

ETHYL 5-AMINO-3-PHENETHYL-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 5-AMINO-3-PHENETHYL-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, thiazole derivatives can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in the context of its potential anticancer activity.

Comparison with Similar Compounds

ETHYL 5-AMINO-3-PHENETHYL-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-4-CARBOXYLATE can be compared with other thiazole derivatives such as:

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The uniqueness of ETHYL 5-AMINO-3-PHENETHYL-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-4-CARBOXYLATE lies in its specific phenethyl group, which may confer distinct biological properties and applications.

Properties

Molecular Formula

C14H16N2O2S2

Molecular Weight

308.4 g/mol

IUPAC Name

ethyl 5-amino-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C14H16N2O2S2/c1-2-18-13(17)11-12(15)20-14(19)16(11)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9,15H2,1H3

InChI Key

JHCOEASHSNYOGI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=S)N1CCC2=CC=CC=C2)N

Origin of Product

United States

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